N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Description
N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group, a tetrahydronaphthalen-2-yloxy moiety, and an acetamide functional group
Properties
Molecular Formula |
C18H25NO2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
InChI |
InChI=1S/C18H25NO2/c20-18(19-16-8-2-1-3-9-16)13-21-17-11-10-14-6-4-5-7-15(14)12-17/h10-12,16H,1-9,13H2,(H,19,20) |
InChI Key |
FJGRRSPJBAJJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the reaction of cyclohexylamine with 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of new acetamide derivatives with different substituents.
Scientific Research Applications
N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
- N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acetamide
- N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 5,6,7,8-tetrahydro-2-naphthol
Comparison: N-cyclohexyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to its specific structural features, such as the presence of the tetrahydronaphthalen-2-yloxy moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
